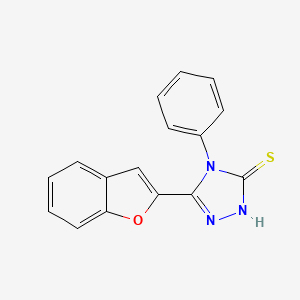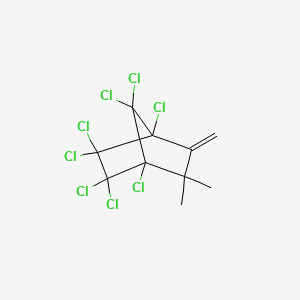
Octachlorocamphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octachlorocamphene is an organochlorine compound.
Aplicaciones Científicas De Investigación
Environmental Accumulation and Effects
Polychlorocamphenes (PCCs), which include compounds like octachlorocamphene, have been identified as major contaminants in aquatic biota. For instance, studies have shown selective accumulation of PCCs in marine life such as narwhals and burbots in the Canadian Arctic. These findings underscore the environmental persistence and bioaccumulation potential of octachlorocamphenes and similar compounds (Bidleman, Walla, Muir, & Stern, 1992).
Chemical Analysis and Characterization
Research on the chromatographic profiling of polychlorocamphenes, including octachlorocamphenes, has been conducted to understand their structure-activity relationships. This research is vital for identifying these compounds in environmental samples and contributes to our understanding of their chemical behavior (Vetter et al., 2000).
Soil Persistence and Environmental Fate
The persistence of chlorinated compounds, including octachlorocamphenes, in soil environments has been extensively studied. These compounds have shown minimal degradation in soil, indicating their long-term environmental persistence. Such research is crucial for understanding the environmental fate of these contaminants (Orazio et al., 1992).
Ecotoxicological Studies
Ecotoxicological impacts of compounds like octachlorocamphenes have been examined, particularly their effects on aquatic life. These studies are important for assessing the ecological risks posed by such contaminants (Lee & Choi, 2009).
Propiedades
Número CAS |
1319-80-8 |
|---|---|
Nombre del producto |
Octachlorocamphene |
Fórmula molecular |
C10H8Cl8 |
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
1,2,2,3,3,4,7,7-octachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H8Cl8/c1-4-5(2,3)7(12)8(13,14)6(4,11)9(15,16)10(7,17)18/h1H2,2-3H3 |
Clave InChI |
LVJGHULVGIFLAE-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)Cl)C |
SMILES canónico |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)Cl)C |
Otros números CAS |
1319-80-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



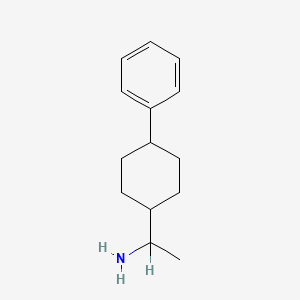

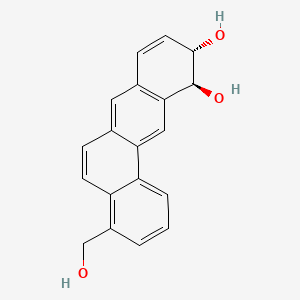
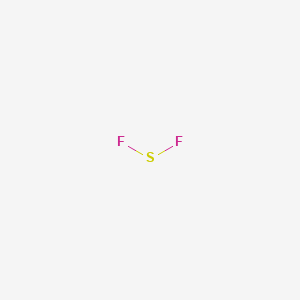

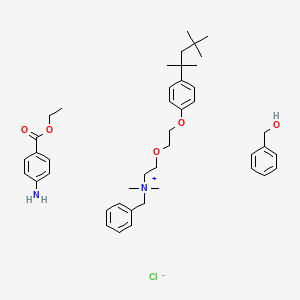
![4-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211682.png)
![9-Amino-12-[carboxy(hydroxy)methyl]-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1211683.png)
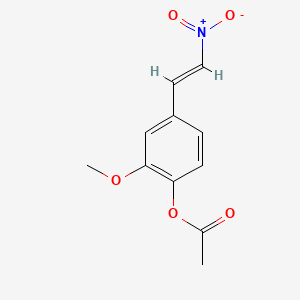
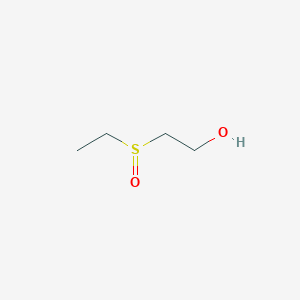
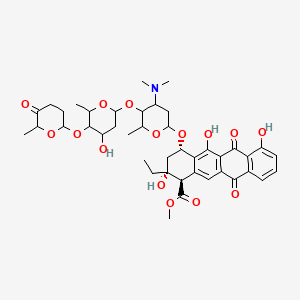
![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)
![2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211693.png)
